1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
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Overview
Description
1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of azetidines and pyrazoles. This compound is characterized by the presence of a 3-chlorophenyl group, an azetidine ring, and a pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting a suitable amine with an epoxide under basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated benzyl halide.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting a hydrazine derivative with a 1,3-diketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving azetidine and pyrazole derivatives.
Mechanism of Action
The mechanism of action of 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-imidazole: Similar structure but contains an imidazole ring instead of a pyrazole ring.
1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c1-12-6-17-19(7-12)11-14-9-18(10-14)8-13-3-2-4-15(16)5-13/h2-7,14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATTUEKKDIIYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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